2-Methylmorpholine chemical properties and structure
2-Methylmorpholine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Methylmorpholine. The information is curated to support research, development, and quality control activities involving this heterocyclic compound.
Chemical Structure and Identifiers
2-Methylmorpholine is a saturated heterocyclic organic compound. It is a derivative of morpholine (B109124) with a methyl group substituted at the 2-position of the ring. This substitution introduces a chiral center, leading to the existence of two enantiomers: (R)-2-methylmorpholine and (S)-2-methylmorpholine.
Below is a diagram illustrating the key identifiers for 2-Methylmorpholine.
Caption: Key chemical identifiers for 2-Methylmorpholine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylmorpholine is presented in the table below. These properties are essential for designing and executing chemical reactions, purification processes, and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | 130-131 °C at 705 Torr | |
| Density | 0.97 g/cm³ (at 20°C) | |
| Flash Point | 41 °C | |
| Appearance | Colorless to light yellow clear liquid | |
| Solubility | Soluble in water, alcohols, ethers, and other organic solvents. |
Synthesis of 2-Methylmorpholine
Several synthetic routes to N-methylmorpholine and other morpholine derivatives have been reported. While a specific, detailed protocol for 2-methylmorpholine is not extensively documented in the reviewed literature, a general and adaptable method involves the cyclization of an appropriate precursor. One common industrial method for morpholine synthesis that can be conceptually adapted is the dehydration of diethanolamine. For N-alkylated morpholines, such as N-methylmorpholine, a common laboratory-scale synthesis involves the methylation of the parent morpholine.
Conceptual Synthetic Approach: Methylation of Morpholine
A prevalent method for the synthesis of N-methylmorpholine involves the methylation of morpholine. This can be achieved using various methylating agents. A common laboratory procedure is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid.
Illustrative Experimental Protocol (for N-Methylmorpholine, adaptable for 2-Methylmorpholine):
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Materials: Morpholine, Paraformaldehyde, Water, Sodium Chloride.
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Procedure:
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To a reaction kettle, add morpholine and water.
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Heat the mixture to over 80 °C.
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Slowly add paraformaldehyde to the heated solution with stirring.
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Maintain the temperature and continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution.
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After the reaction is complete, cool the mixture to 30 °C.
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Add sodium chloride to the reaction mixture to facilitate phase separation.
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The upper organic phase is separated and purified by distillation to yield N-methylmorpholine.
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For the synthesis of 2-methylmorpholine, one could envision a similar N-alkylation of a pre-synthesized 2-methylmorpholine precursor or a multi-step synthesis starting from different building blocks.
Another reported method for N-methylmorpholine synthesis involves the reaction of morpholine with dimethyl carbonate. This method is considered a greener alternative to traditional methylating agents like methyl halides. The reaction is typically carried out in an autoclave at elevated temperatures, and the yield of N-methylmorpholine can be optimized by adjusting the molar ratio of reactants and the reaction temperature.
Analytical Methods
The purity and identity of 2-Methylmorpholine can be assessed using various analytical techniques. Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of this volatile compound.
Gas Chromatography (GC)
A common method for the quantitative analysis of morpholine and its derivatives involves gas chromatography with a flame ionization detector (FID).
Illustrative GC Protocol for Morpholine Analysis:
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Sample Preparation:
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For air samples, collection can be performed using tubes containing a suitable adsorbent (e.g., 10% phosphoric acid-coated XAD-7).
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The samples are then extracted with a solvent mixture, such as 20% deionized water in methanol.
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The extract is then treated with a sodium hydroxide (B78521) solution before analysis.
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GC Conditions:
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Column: A capillary column suitable for amine analysis, such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm x 0.25 µm), is typically used.
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Carrier Gas: Hydrogen or Helium.
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Inlet Temperature: 270 °C.
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Detector: Flame Ionization Detector (FID) at 280 °C.
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Oven Program: An initial temperature of around 100 °C, ramped to a final temperature of 320 °C.
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both separation and structural information, making it a powerful tool for the identification and quantification of 2-Methylmorpholine and potential impurities.
Illustrative GC-MS Protocol:
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Sample Preparation: Similar to the GC method, samples can be prepared by extraction. For complex matrices, a derivatization step may be employed to enhance volatility and chromatographic performance. For instance, morpholine can be derivatized to N-nitrosomorpholine.
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GC-MS Conditions:
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Column: A non-polar or medium-polarity capillary column is typically used.
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Carrier Gas: Helium.
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Ionization Mode: Electron Impact (EI) at 70 eV.
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Mass Analyzer: Quadrupole or other suitable mass analyzers.
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The GC conditions (inlet temperature, oven program) would be similar to those used for GC-FID analysis.
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Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-Methylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-methylmorpholine would be expected to show characteristic signals for the methyl group protons, as well as the methylene (B1212753) protons of the morpholine ring. The chemical shifts and coupling patterns of the ring protons would be influenced by the presence of the adjacent oxygen and nitrogen atoms, as well as the methyl substituent.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the methyl carbon and the four distinct methylene carbons of the morpholine ring. The chemical shifts of the ring carbons are indicative of their proximity to the heteroatoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylmorpholine would exhibit characteristic absorption bands corresponding to:
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C-H stretching vibrations of the methyl and methylene groups.
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C-O-C stretching of the ether linkage.
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C-N stretching of the amine.
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N-H stretching if a secondary amine is present (not applicable to a fully N-substituted derivative).
Mass Spectrometry (MS)
The mass spectrum of 2-Methylmorpholine obtained by electron ionization (EI) would show the molecular ion peak (M⁺) corresponding to its molecular weight (101.15 g/mol ). The fragmentation pattern would be characteristic of the morpholine ring structure, with losses of small neutral molecules and radical fragments.
Safety and Handling
2-Methylmorpholine is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the chemical properties and structure of 2-Methylmorpholine. For specific applications, it is recommended to consult detailed experimental procedures and safety data sheets from reliable sources.





